Quinapril methyl ester

Description

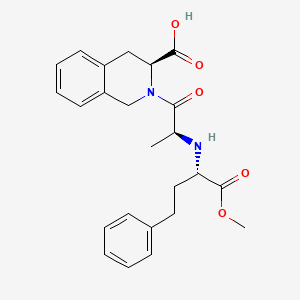

Structure

2D Structure

3D Structure

Properties

CAS No. |

118194-43-7 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H28N2O5/c1-16(25-20(24(30)31-2)13-12-17-8-4-3-5-9-17)22(27)26-15-19-11-7-6-10-18(19)14-21(26)23(28)29/h3-11,16,20-21,25H,12-15H2,1-2H3,(H,28,29)/t16-,20-,21-/m0/s1 |

InChI Key |

IMIMRLHORUXOFC-NDXORKPFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Quinapril Methyl Ester

Synthetic Methodologies for Angiotensin-Converting Enzyme Inhibitors with Ester Moieties

Multi-Step Synthesis of Quinapril (B1585795) Core Structure

The fundamental framework of quinapril methyl ester is assembled through the coupling of two primary chiral building blocks: (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a constrained analog of phenylalanine) and a derivative of L-alanine linked to a substituted phenylbutanoic acid moiety. rsc.org

A common synthetic route involves the amide bond formation between these two key intermediates. One such strategy begins with the reaction of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid benzyl ester with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride. chemicalbook.com To facilitate the reaction, the carboxylic acid of the alanine derivative is often activated, for example, by converting it to an acid chloride. The coupling reaction yields the protected quinapril core structure. Subsequent deprotection steps, such as catalytic hydrogenation to remove the benzyl ester, afford the final carboxylic acid core. mdpi.com

Another approach utilizes different protecting groups to streamline the synthesis. For instance, (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester can be reacted with (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester. google.com This reaction forms a tert-butyl ester protected quinapril intermediate, which can then be deprotected under acidic conditions. google.com

The key steps in a representative synthesis of the quinapril core are outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid benzyl ester p-toluenesulfonate salt | Triethylamine, Dichloromethane, 0-5 °C | (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid benzyl ester (free base) |

| 2 | N-[1-(S)-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine | Thionyl chloride or similar activating agent | N-[1-(S)-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine acid chloride |

| 3 | Products from Step 1 and Step 2 | Dichloromethane, -20 to 25 °C | Protected Quinapril Core (e.g., Quinapril benzyl ester) |

| 4 | Protected Quinapril Core | H₂, Pd/C, Ethanol, HCl | Quinapril Core (as hydrochloride salt) |

Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of this compound is the formation of the methyl ester from the corresponding carboxylic acid precursor, N-[(S)-1-carboxy-3-phenylpropyl]-L-alanine, which is then coupled to the tetrahydroisoquinoline moiety. Alternatively, if the synthesis is carried out with the carboxylic acid of the phenylpropyl-alanine moiety being free, a final esterification step is required.

Standard esterification methods can be employed for this transformation. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Other mild esterification techniques can also be utilized, particularly if the molecule contains acid-sensitive functional groups. These methods include:

Reaction with diazomethane: This provides a clean and rapid conversion but requires caution due to the toxic and explosive nature of diazomethane.

Use of alkylating agents: Reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can effectively form the methyl ester.

Catalytic methods: More modern approaches may use catalysts like scandium(III) triflate for direct transesterification or copper catalysts for O-methylation using dimethyl sulfoxide as the methyl source. organic-chemistry.org

A comparison of common methyl esterification methods is presented below:

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale | Harsh acidic conditions, reversible reaction |

| Diazomethane | CH₂N₂ in ether | Room temperature | High yield, mild conditions | Toxic, explosive, and potentially carcinogenic |

| Methyl Iodide | CH₃I, Base (e.g., K₂CO₃) | Room temperature or gentle heating | Mild conditions | Methyl iodide is a toxic alkylating agent |

| Dimethylcarbonate | (CH₃O)₂CO, Base | Varies | Green and non-toxic methylating agent | May require specific catalysts or conditions |

Stereo-selective Synthesis and Diastereomeric Control in this compound Production

The therapeutic efficacy of ACE inhibitors is highly dependent on their stereochemistry. This compound possesses multiple chiral centers, making stereoselective synthesis and the control of diastereomer formation critical aspects of its production.

Chiral Auxiliaries and Asymmetric Catalysis in ACE Inhibitor Synthesis

To ensure the correct absolute configuration of the stereogenic centers, modern synthetic strategies employ chiral auxiliaries or asymmetric catalysis. wikipedia.org

A chiral auxiliary is a chiral compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the tetrahydroisoquinoline-3-carboxylic acid core, chiral auxiliaries like (S)-phenylglycinol can be used to guide the formation of the desired stereocenter. nih.gov The auxiliary is later removed once its purpose is served. wikipedia.org For instance, N-tert-butanesulfinyl imines, derived from commercially available (R)- or (S)-tert-butanesulfinamide, are effective chiral auxiliaries for the stereoselective synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. ua.es

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. ehu.eus This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of the N-(1-(alkoxycarbonyl)-3-phenylpropyl)alanine side chain, enzymatic methods have been explored. For example, the enzyme Novo SP 435 has been shown to catalyze the stereoselective condensation of β-benzyl acrylate with amino acid derivatives to produce intermediates for ACE inhibitors with high chiral purity (>99%). core.ac.uk Asymmetric hydrogenation and asymmetric transfer hydrogenation are also powerful techniques for the stereoselective synthesis of chiral tetrahydroisoquinolines. mdpi.com

Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is essential to ensure the quality and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Chiral HPLC, utilizing a chiral stationary phase (CSP), can separate enantiomers. For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral stationary phase, such as a C18 column. jetir.org The method involves developing a mobile phase that provides adequate resolution between the desired stereoisomer and any unwanted diastereomers.

In some cases, derivatization of the enantiomers with a chiral derivatizing agent can be performed to form diastereomeric pairs, which can then be separated on an achiral column. nih.gov

The performance of an HPLC method for purity assessment is evaluated based on several parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Resolution (Rs) | The degree of separation between two peaks. | Rs > 1.5 |

| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected. | Signal-to-noise ratio of ~3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ~10:1 |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. researchgate.net

¹H NMR provides information about the number and chemical environment of hydrogen atoms in the molecule.

¹³C NMR reveals the number and types of carbon atoms.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule, allowing for an unambiguous assignment of the entire structure. core.ac.uk

Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to determine its elemental composition with high accuracy (High-Resolution Mass Spectrometry, HRMS). nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments to gain further structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This hyphenated technique is invaluable for analyzing the purity of the synthesized compound and for identifying any impurities or byproducts. researchgate.net

The table below summarizes the application of these techniques in the structural elucidation of this compound.

| Technique | Information Obtained |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons, confirming the presence of functional groups and their relative positions. |

| ¹³C NMR | Chemical shifts of carbon atoms, identifying the carbon skeleton and functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons, between protons and carbons, and long-range correlations, allowing for complete structural assignment. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion, confirming the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, providing structural information about different parts of the molecule. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the target compound from impurities, providing molecular weight information for each component. |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a definitive analytical technique used to confirm the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, HRMS is employed to verify its molecular formula, C24H28N2O5.

The technique differentiates between compounds that may have the same nominal mass but differ in their elemental makeup. In an HRMS analysis, this compound would be expected to show a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) that corresponds to its calculated exact mass. This precise measurement provides unequivocal evidence of the compound's elemental formula, distinguishing it from other potential impurities or byproducts. While specific research publications detailing the HRMS spectrum of this compound are not prevalent, commercial suppliers of this reference standard confirm its identity using mass spectrometry, which is a standard procedure for chemical characterization glppharmastandards.comglppharmastandards.com.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 424.49 g/mol glppharmastandards.com |

| Calculated Exact Mass | 424.19982 Da |

| Expected [M+H]+ ion | 425.20760 m/z |

Note: The table above is interactive and allows for sorting.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments and Conformer Analysis

A notable feature in the NMR spectra of quinapril and its analogs is the phenomenon of peak broadening or splitting. This is attributed to the presence of conformational isomers (conformers) arising from restricted rotation around the tertiary amide bond linking the alanyl and tetrahydroisoquinoline moieties. This results in a slow equilibrium between cis and trans conformers on the NMR timescale.

The ratio of these conformers can be determined by integrating the distinct signals for each isomer in the ¹H NMR spectrum. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively assign the spatial proximity of protons, allowing for the unambiguous identification of the major and minor conformers. For similar proline-containing peptides, the trans isomer is often the more dominant form in solution nih.gov. The study of this conformational equilibrium is crucial as the different conformers may exhibit different biological activities or properties.

X-ray Crystallography for Solid-State Structure Determination (if applicable for research)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While X-ray diffraction studies have been successfully conducted on the closely related compound quinapril hydrochloride, revealing its molecular conformation and packing in the crystal lattice, there is currently no publicly available research detailing the single-crystal X-ray structure of this compound nih.gov. The determination of its crystal structure would be a valuable contribution to the field, offering insights into the solid-state conformation, intermolecular interactions such as hydrogen bonding, and the crystal packing arrangement. Such data would provide a definitive reference for its solid-state properties and could help in understanding the conformational preferences observed in solution by NMR.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinapril |

| (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) |

| N-L-alanyl-L-homophenylalanine methyl ester |

| N-[(S)-1-(methoxycarbonyl)-3-phenylpropyl]-L-alanine |

Enzymatic Biotransformation and Hydrolysis Kinetics of Quinapril Methyl Ester

Mechanisms of Ester Hydrolysis in Biological Systems

Esterases, and specifically carboxylesterases (CES), are the primary enzymes responsible for the hydrolysis of ester-containing drugs. researchgate.net These enzymes belong to the α/β-hydrolase fold family and are ubiquitously distributed throughout the body. mdpi.comamericanpharmaceuticalreview.com The catalytic mechanism of these enzymes, particularly those that are serine hydrolases, is centered around a highly conserved "catalytic triad" of amino acids in the active site. amazonaws.comwikipedia.org

This triad typically consists of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. americanpharmaceuticalreview.comnih.gov The mechanism proceeds in a two-step "ping-pong" fashion:

Acylation: The process begins with the serine's hydroxyl group, acting as a nucleophile, attacking the carbonyl carbon of the ester substrate. nih.gov This attack is facilitated by the histidine residue, which abstracts a proton from the serine, increasing its nucleophilicity. The nearby acidic residue (Asp or Glu) stabilizes the resulting positive charge on the histidine. researchgate.net This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds in a region of the active site known as the "oxyanion hole". nih.govresearchgate.net The intermediate then collapses, breaking the ester bond. The alcohol portion of the substrate is released, and the acyl portion forms a covalent bond with the serine residue, creating an acyl-enzyme intermediate. amazonaws.comnih.gov

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which acts as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. nih.gov This intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. The carboxylic acid product (the active drug, in the case of quinapril) is released, and the enzyme's catalytic triad is regenerated to its original state, ready for another catalytic cycle. amazonaws.comwikipedia.org

While the term "esterase" suggests broad activity, individual enzymes exhibit distinct substrate preferences. This specificity is determined by the size and shape of the enzyme's active site gorge, which dictates the types of molecules that can bind and be correctly oriented for catalysis. americanpharmaceuticalreview.com

Human carboxylesterases are broadly classified into two main families, CES1 and CES2, which have different, and sometimes overlapping, substrate specificities. nih.gov The general rule of thumb for substrate preference is based on the relative sizes of the acyl and alcohol portions of the ester:

CES1 generally prefers substrates with a large acyl group and a small alcohol group (e.g., methyl or ethyl esters). mdpi.comnih.govuri.edu

CES2 typically shows the opposite preference, favoring substrates with a small acyl group and a large, bulky alcohol group. mdpi.comnih.govuri.edu

Based on this principle, compounds with small alcohol moieties like methyl and ethyl esters are generally considered good substrates for CES1. mdpi.com However, the differences in hydrolysis rates between a methyl ester and an ethyl ester by a given carboxylesterase are often minimal. An in-vitro study comparing the stability of various methyl, ethyl, and fluoroethyl esters against carboxylesterases found no statistically significant difference in their kinetic parameters (Kₘ and Vₘₐₓ), suggesting that these small alcohol groups are treated similarly by the enzymes. nih.govresearchgate.net This implies that quinapril (B1585795) methyl ester would likely be hydrolyzed with comparable efficiency to the clinically used quinapril ethyl ester, primarily by CES1.

Preclinical Pharmacological and Biochemical Activity of Quinaprilat Active Metabolite

In Vitro Inhibition Profile of Angiotensin-Converting Enzyme by Quinaprilat (B1678679)

The primary mechanism through which quinaprilat exerts its effects is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.

Characterization of ACE-Quinaprilat Binding Affinity and Mechanism

Comparative Potency Against Different ACE Isoforms

The angiotensin-converting enzyme exists in two homologous catalytic domains: the N-terminal domain (nACE) and the C-terminal domain (cACE). These isoforms exhibit different substrate specificities. Research into the interaction of quinaprilat with these domains reveals a notable selectivity.

One study characterized the kinetic basis for the interaction of several ACE inhibitors with both the N- and C-domains. The findings indicated that quinaprilat displays a significant preference for the C-domain. In fact, among the inhibitors tested (enalaprilat, ramiprilat, trandolaprilat, and perindoprilat), quinaprilat demonstrated the highest C-domain selectivity. This preference is attributed to additional hydrophobic interactions between quinaprilat and the S1′ and S2′ subunits of the C-domain. The weaker inhibition of the N-domain may be due to a less favorable interaction of the P1 group of quinaprilat with the S1 subsite of the N-domain.

Table 1: Comparative Potency of Quinaprilat against ACE Isoforms

| ACE Isoform | IC50 (nM) |

|---|---|

| N-domain (nACE) | 15.7 ± 1.1 |

| C-domain (cACE) | 1.8 ± 0.1 |

Data from a study characterizing the kinetic basis of ACE inhibition.

Investigations of Quinaprilat's Impact on the Renin-Angiotensin System in Ex Vivo Models

The inhibitory action of quinaprilat on ACE has profound effects on the broader renin-angiotensin system. These effects have been investigated in various models, providing insight into the compound's influence on angiotensin II production and its subsequent physiological actions.

Assessment of Angiotensin I Conversion to Angiotensin II in Isolated Tissues

While direct ex vivo studies quantifying the inhibition of angiotensin I to angiotensin II conversion by quinaprilat in isolated tissues are not extensively detailed in the available literature, in vivo studies provide strong evidence for this effect. Treatment with quinapril (B1585795) in animal models has been shown to significantly decrease both circulating and tissue levels of angiotensin II. For instance, in rats, quinapril administration led to a marked reduction in angiotensin II concentrations in both the blood and various tissues. This systemic and localized reduction in angiotensin II is a direct consequence of the inhibition of ACE by quinaprilat in the vasculature and different organs. Studies on isolated blood vessels have also demonstrated prolonged ACE inhibition in the aorta of spontaneously hypertensive rats following treatment with quinapril.

Modulation of Angiotensin II Receptors and Downstream Signaling

The primary effect of quinaprilat on the renin-angiotensin system is the reduction of angiotensin II levels, rather than a direct interaction with angiotensin II receptors. By lowering the concentration of angiotensin II, quinaprilat indirectly modulates the activity of its receptors, primarily the AT1 and AT2 receptors. The physiological consequences of reduced angiotensin II, such as vasodilation and decreased aldosterone secretion, are a result of diminished stimulation of the AT1 receptor.

Currently, there is a lack of specific ex vivo research detailing the direct effects of quinaprilat on the expression or signaling pathways of angiotensin II receptors. The prevailing understanding is that the pharmacological actions of quinaprilat are centered on the upstream inhibition of angiotensin II production.

Effects on Vascular Reactivity in Isolated Blood Vessels from Animal Models

The reduction in angiotensin II levels and potential increase in bradykinin levels due to ACE inhibition by quinaprilat have significant effects on the contractility and tone of blood vessels. These effects have been examined in isolated vascular preparations from various animal models.

In studies utilizing the isolated, perfused mesenteric vascular bed of spontaneously hypertensive rats, the acute infusion of quinaprilat did not alter the vasoconstrictor responses to phenylephrine. However, long-term oral administration of quinapril resulted in a significant reduction in the potency and maximal vasopressor response to both phenylephrine and serotonin. This suggests that while acute exposure to quinaprilat may not directly affect postsynaptic vasoconstrictor mechanisms, chronic inhibition of ACE leads to adaptive changes in vascular reactivity. These chronic effects were not observed with agents that induce vasodilation through different mechanisms, indicating a specific role for ACE inhibition in modulating vascular responses over time.

Conversely, in the human forearm circulation, intra-arterial infusion of quinaprilat has been shown to induce vasodilation. This effect is mediated by an increase in the production of nitric oxide (NO). The vasodilation was abolished by the administration of an NO synthase inhibitor, confirming the role of nitric oxide in this response. This suggests that in some vascular beds, quinaprilat can have a direct and immediate impact on vascular tone, likely through the potentiation of bradykinin, which is a known stimulator of endothelial nitric oxide release.

Table 2: Summary of Quinaprilat's Effects on Vascular Reactivity

| Vascular Preparation | Treatment | Vasoactive Agent | Observed Effect |

|---|---|---|---|

| Isolated, perfused mesenteric vasculature (hypertensive rats) | Acute infusion | Phenylephrine | No significant effect on vasoconstriction |

| Isolated, perfused mesenteric vasculature (hypertensive rats) | 7-day oral administration (of quinapril) | Phenylephrine | Reduced potency and maximal vasoconstriction |

| Isolated, perfused mesenteric vasculature (hypertensive rats) | 7-day oral administration (of quinapril) | Serotonin | Reduced maximal vasoconstriction |

| Human forearm circulation | Intra-arterial infusion | N/A (basal tone) | Vasodilation (mediated by nitric oxide) |

Endothelium-Dependent and Independent Vasodilation Studies

Studies have demonstrated that quinaprilat plays a significant role in promoting vasodilation through mechanisms that are both dependent on and independent of the endothelium. In patients with chronic heart failure (CHF), intra-arterial infusion of quinaprilat has been shown to improve flow-dependent (endothelium-mediated) dilation (FDD) by over 40%. ahajournals.orgnih.gov In contrast, enalaprilat, another ACE inhibitor with a lower affinity for tissue ACE, did not produce the same effect. ahajournals.orgnih.gov This suggests that the high affinity of quinaprilat for tissue ACE is a crucial factor in its ability to enhance endothelium-mediated vasodilation. ahajournals.orgnih.gov

Further research in patients with coronary artery disease has shown that quinapril therapy significantly improves endothelium-dependent vasodilator responsiveness. nih.gov This effect is attributed to an increased bioactivity of nitric oxide in relation to vascular smooth muscle. nih.gov Interestingly, this improvement in vasodilation was achieved with a lower rate of nitric oxide release from the endothelium. nih.gov

The vasodilatory effects of quinaprilat are not limited to endothelium-dependent mechanisms. Studies have also investigated its effects on endothelium-independent vasodilation, often assessed by the response to sodium nitroprusside, a direct nitric oxide donor. In one study, while quinaprilat itself induced vasodilation, it also attenuated the relaxing effect of sodium nitroprusside. ahajournals.org This suggests a complex interaction with the nitric oxide pathway, where quinaprilat's own vasodilatory action, mediated by increased endogenous nitric oxide, may influence the response to exogenous nitric oxide donors. ahajournals.org

| Study Population | Intervention | Key Finding | Reference |

|---|---|---|---|

| Patients with Chronic Heart Failure | Intra-arterial quinaprilat | Improved flow-dependent dilation (FDD) by >40% | ahajournals.orgnih.gov |

| Patients with Coronary Artery Disease | Oral quinapril (20-40 mg/day for 8 weeks) | Increased flow-mediated dilation from 2.4% to 10.8% | nih.gov |

| Healthy Volunteers | Intra-arterial quinaprilat | Increased forearm blood flow from 3.5 to 4.6 mL/100 mL tissue/min | ahajournals.org |

Role of Bradykinin and Nitric Oxide Pathways

The vasodilatory actions of quinaprilat are intricately linked to the bradykinin and nitric oxide (NO) pathways. ACE is responsible for not only the conversion of angiotensin I to angiotensin II but also the degradation of bradykinin, a potent vasodilator. ahajournals.orgdrugbank.com By inhibiting ACE, quinaprilat leads to an accumulation of bradykinin. ahajournals.org This increased availability of bradykinin is thought to be a crucial mechanism for some of the beneficial vascular effects of tissue-penetrating ACE inhibitors like quinaprilat. ahajournals.org

Bradykinin exerts its vasodilatory effects primarily through the endothelial release of nitric oxide. ahajournals.org Studies have shown that the administration of quinaprilat significantly increases vascular nitric oxide production. ahajournals.org In healthy volunteers, the vasodilation induced by quinaprilat was inhibited by N-monomethyl-l-arginine (L-NMMA), an inhibitor of nitric oxide synthesis, confirming the role of NO in this process. ahajournals.orgnih.govahajournals.org

Furthermore, chronic treatment with quinapril in normotensive rats has been shown to upregulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.gov This upregulation was found to be a bradykinin-mediated mechanism. nih.gov The study observed a significant increase in aortic eNOS protein expression and activity following quinapril treatment. nih.gov This suggests that quinaprilat not only potentiates the effects of existing bradykinin but also enhances the capacity of the endothelium to produce nitric oxide.

| Experimental Model | Intervention | Effect on Nitric Oxide Pathway | Reference |

|---|---|---|---|

| Normotensive Rats | Quinapril (1 and 10 mg/kg/day for 1 week) | Increased aortic eNOS protein expression by up to 99% and activity by up to 94% | nih.gov |

| Patients with Chronic Heart Failure | Intra-arterial quinaprilat | The part of FDD mediated by nitric oxide was increased by >100% | nih.gov |

| Healthy Volunteers | Intra-arterial quinaprilat | Vasodilator effect was inhibited by L-NMMA (an NO synthase inhibitor) | ahajournals.org |

Cellular and Molecular Responses to Quinaprilat in Cultured Cell Systems

Impact on Cell Proliferation and Hypertrophy in Cardiovascular Cell Lines

The inhibition of angiotensin II formation by quinaprilat has significant implications at the cellular level, particularly concerning cell proliferation and hypertrophy in cardiovascular tissues. Angiotensin II is known to be a promoter of myocyte hypertrophy and the proliferation of vascular smooth muscle cells. drugbank.com By blocking the production of angiotensin II, quinaprilat is expected to counteract these pathological processes.

Gene Expression and Protein Regulation Studies Related to ACE Inhibition

The effects of quinaprilat extend to the regulation of gene expression and protein synthesis related to inflammation and vascular remodeling. In a rabbit model of atherosclerosis, quinapril treatment resulted in a significant downregulation of the arterial expression of several NF-κB-dependent proinflammatory factors. nih.gov Specifically, there was a reduction in the messenger RNA (mRNA) and protein levels of interleukin-8 and monocyte chemoattractant protein-1, both of which are involved in the recruitment of inflammatory cells to atherosclerotic lesions. nih.gov

In addition to its anti-inflammatory effects, quinapril has been shown to modulate the expression of proteins involved in vascular function. As mentioned previously, studies in normotensive rats demonstrated that quinapril treatment leads to an upregulation of aortic endothelial nitric oxide synthase (eNOS) protein expression. nih.gov This effect is mediated by bradykinin and enhances the production of the vasodilator nitric oxide. nih.gov Interestingly, in the rabbit atherosclerosis model, quinapril did not alter the expression of collagen I, suggesting a selective effect on inflammatory and proliferative pathways rather than a broad impact on extracellular matrix components. nih.gov

| Gene/Protein | Effect of Quinapril/Quinaprilat | Experimental Model | Reference |

|---|---|---|---|

| Interleukin-8 (mRNA and protein) | Downregulation | Rabbit model of atherosclerosis | nih.gov |

| Monocyte Chemoattractant Protein-1 (mRNA and protein) | Downregulation | Rabbit model of atherosclerosis | nih.gov |

| Platelet-Derived Growth Factor-B (PDGF-B) | Reduction | Rabbit model of atherosclerosis | nih.gov |

| Active Nuclear Factor κB (NF-κB) | Reduction | Rabbit model of atherosclerosis | nih.gov |

| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation | Normotensive rats | nih.gov |

| Collagen I | No modification | Rabbit model of atherosclerosis | nih.gov |

Chemical Stability and Degradation Pathways of Quinapril Methyl Ester

Hydrolytic Degradation Kinetics of the Methyl Ester Bond in Controlled Environments

The presence of the methyl ester functional group makes the molecule prone to hydrolysis, which converts the ester into its corresponding carboxylic acid, the active diacid metabolite analogous to quinaprilat (B1678679). This reaction is a common degradation pathway for ester-containing drug molecules.

The rate of hydrolysis of the ester linkage in compounds like quinapril (B1585795) methyl ester is highly dependent on the pH of the environment. While specific kinetic data for the methyl ester is not extensively published, the behavior of the structurally similar quinapril hydrochloride provides a strong predictive model. Studies on quinapril and other ACE inhibitors show that hydrolytic reactions are among the most common degradation processes, particularly in solution. researchgate.net

The degradation is catalyzed by both acids and bases. researchgate.net In acidic media, the amino group is protonated, which can influence the reaction rate. However, degradation is significantly accelerated in alkaline conditions due to the increased concentration of hydroxide (B78521) ions, which act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. researchgate.net The pathway of degradation has been shown to be dependent on the pH of excipients in solid mixtures. nih.gov For instance, basic excipients like magnesium stearate (B1226849) can significantly accelerate the degradation of quinapril hydrochloride, with the degradation rate constant being approximately 100-fold greater than for the drug alone. nih.gov Conversely, acidic excipients result in significantly lower degradation. nih.gov In solution, increasing the pH accelerates the formation of a zwitterionic form of the molecule, which is a key intermediate in the degradation process. ijpsonline.com

Temperature and humidity are critical factors that markedly influence the degradation rate of quinapril analogs in the solid state. researchgate.net Studies performed on quinapril hydrochloride using "enhanced ageing" tests demonstrate that the decomposition process, which includes both hydrolysis and cyclization, follows a first-order reaction model. nih.gov The rate of degradation increases substantially with rising temperature and relative humidity (RH). nih.govresearchgate.net

The catalytic effect of humidity is significant. The degradation mechanism of quinapril hydrochloride was investigated at 363 K (90°C) across a humidity range of 25.0% to 76.4% RH. researchgate.netnih.gov The relationship between the first-order rate constant (k) and RH was found to be linear, as described by the following equation: researchgate.netnih.gov

ln ki = (0.058 ± 0.0086) x RH% - (14.19 ± 0.50)

This equation illustrates that as relative humidity increases, the rate constant of degradation also increases. researchgate.netnih.gov The thermodynamic parameters for the degradation of quinapril hydrochloride in the solid state further quantify the impact of these environmental factors.

| Parameter | Value at RH = 0% | Value at RH = 76.4% |

|---|---|---|

| Activation Energy (Ea) | 139.9 kJ/mol | 133.6 kJ/mol |

| Enthalpy of Activation (ΔH++) | 137.4 kJ/mol | 131.1 kJ/mol |

| Entropy of Activation (ΔS++) | 35.4 J/(K·mol) | -207.8 J/(K·mol) |

These data indicate that both high temperatures and the presence of moisture accelerate decomposition, making it crucial to store quinapril methyl ester in tightly closed containers protected from these conditions. researchgate.net

Intramolecular Cyclization and Diketopiperazine Formation

Beyond hydrolysis, a significant degradation pathway for this compound is intramolecular cyclization, which results in the formation of a stable six-membered ring structure known as a diketopiperazine (DKP). This impurity is a common degradation product for many ACE inhibitors containing a dipeptide-like structure. ijpsonline.comnih.gov

The formation of the diketopiperazine impurity occurs through an intramolecular aminolysis reaction. The nucleophilic secondary amine of the tetrahydroisoquinoline ring attacks the amide carbonyl carbon of the adjacent amino acid residue. This process leads to the cleavage of the peptide bond and the formation of the cyclic dipeptide, or diketopiperazine. researchgate.net

The rate-limiting step of this cyclization depends on the physical state of the compound. ijpsonline.com

In the solid state , the reaction is often limited by the mobility of the molecules and the escape of by-products. For quinapril hydrochloride, the rate-limiting step is the escape of hydrogen chloride gas from the crystal lattice. ijpsonline.com

In solution , the mechanism is different. The rate-limiting step is the formation of a zwitterionic intermediate, a reaction that is accelerated by an increase in the pH of the solution. ijpsonline.com

This cyclization is a significant stability concern as the DKP impurity can be difficult to remove from the final product using conventional separation techniques. ijpsonline.com

Several factors can influence the rate of diketopiperazine formation. Understanding these factors is key to developing strategies to stabilize the molecule.

| Accelerating Factors | Inhibiting Factors |

|---|---|

| High temperatures. researchgate.net | Formation of stable salts or co-crystals (e.g., with tris(hydroxymethyl)amino methane) that create strong hydrogen bonding networks. ijpsonline.com |

| High relative humidity. researchgate.net | Storage in tightly closed containers protected from moisture. researchgate.net |

| Increased pH in solution, which promotes zwitterion formation. ijpsonline.com | Presence of acidic excipients in solid mixtures. nih.gov |

| Presence of basic excipients (e.g., magnesium stearate) in solid mixtures. researchgate.netnih.gov | Formation of specific solvates (e.g., nitromethane (B149229) solvate) that control the rate of degradation. ijpsonline.com |

| Amorphous physical state, which has greater molecular mobility compared to crystalline forms. ijpsonline.com | Lower storage temperatures. nih.gov |

For example, forming a salt with tris(hydroxymethyl)amino methane (B114726) was found to make quinapril significantly more stable, with hardly any formation of diketopiperazine or diacid impurities even after 72 hours at 80°C. ijpsonline.com This stability is attributed to a complex hydrogen bonding network that restricts the molecular movements required for cyclization. ijpsonline.com

Identification and Elucidation of Degradation Products

Forced degradation studies are essential for identifying the potential degradation products of a drug substance. For this compound, the primary degradation products are expected to be analogous to those of quinapril.

The two major degradation products are:

Quinaprilat (Diacid Impurity): This product results from the hydrolysis of the methyl ester bond, yielding the active dicarboxylic acid metabolite. This is a predictable hydrolytic degradation product. researchgate.netijpsonline.com

Diketopiperazine (DKP) Impurity: This product is formed via the intramolecular cyclization reaction as described previously. It represents a significant impurity that must be monitored. researchgate.netijpsonline.com

Modern analytical techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) and diode array detectors (DAD) are powerful tools for separating, identifying, and elucidating the structures of these and other potential by-products formed under various stress conditions (acidic, neutral, alkaline). researchgate.net Such methods allow for the development of a complete degradation pathway model and the determination of the kinetic rate constants for both the degradation of the parent compound and the formation of its major by-products. researchgate.net

| Product Name | Formation Pathway | Description |

|---|---|---|

| Quinaprilat (Diacid) | Hydrolysis | Formed by the cleavage of the ester bond, resulting in a dicarboxylic acid. This is the active metabolite. ijpsonline.com |

| Diketopiperazine (DKP) | Intramolecular Cyclization | A cyclic dipeptide formed by an internal aminolysis reaction. It is a common impurity in many ACE inhibitors. ijpsonline.comnih.gov |

Chromatographic Separation and Spectroscopic Identification of Impurities

The identification and quantification of impurities are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a primary technique for separating this compound from its degradation products and other related substances. While specific methods for this compound are not extensively detailed in publicly available literature, methods for the closely related quinapril hydrochloride provide a basis for understanding the chromatographic behavior of these compounds.

For the separation of quinapril and its impurities, reversed-phase HPLC methods are commonly employed. For instance, a study on quinapril hydrochloride utilized a C18 column with a mobile phase consisting of an acetonitrile-ammonium hydrogencarbonate buffer (pH 8.2; 10 mM) in a 65:35 (v/v) ratio, at a flow rate of 0.4 mL/min. researchgate.net Such a method allows for the profiling, identification, and quantification of by-products under various stress conditions. researchgate.net

The spectroscopic identification of these separated impurities is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides valuable information about the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation. mdpi.comhrpub.orgnih.govscirp.org For a definitive structural confirmation, impurities are often isolated and subjected to NMR analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 118194-43-7 | C24H28N2O5 | 424.5 |

| Quinapril EP Impurity A | - | - | - |

| Quinapril EP Impurity B | - | - | - |

| Quinapril EP Impurity C | 82768-85-2 | C23H26N2O5 | 410.46 |

| Quinapril EP Impurity D | - | - | - |

| Quinapril EP Impurity E | - | - | - |

| Quinapril EP Impurity G | 103833-16-5 | C25H30N2O5 | 438.52 |

| Quinapril EP Impurity H | - | C25H30N2O5 | 438.52 |

| Quinapril EP Impurity I Hydrochloride | 89300-89-0 | C25H30N2O5.HCl | 474.98 |

| Quinapril EP Impurity J | - | - | - |

| Quinapril EP Impurity M | - | - | - |

| Quinapril Benzyl Ester | 82586-53-6 | C32H36N2O5 | 528.64 |

| Quinapril Isopropyl Ester | - | - | - |

Proposed Degradation Pathways and Mechanisms

This compound is susceptible to two primary degradation pathways: hydrolysis of the ester group and intramolecular cyclization to form a diketopiperazine derivative. These degradation reactions are influenced by factors such as pH, temperature, and moisture. researchgate.net

Hydrolysis: The ester functional group in this compound can be hydrolyzed to its corresponding carboxylic acid, forming quinaprilat (the active metabolite of quinapril). This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture is a critical factor in promoting hydrolysis. researchgate.netresearchgate.net

Intramolecular Cyclization: Another significant degradation pathway for quinapril and its esters is the intramolecular cyclization reaction. This involves the nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a six-membered diketopiperazine ring and the expulsion of the ester group. This degradation pathway is particularly prevalent in the solid state and can be accelerated by heat. nih.govijpsonline.com Studies on amorphous quinapril hydrochloride have shown that the rate of cyclization is influenced by factors that affect the removal of the gaseous HCl product, such as particle agglomeration and sintering above the glass transition temperature (Tg). nih.gov

Non-Clinical Formulation Aspects and Stability Interactions with Excipients

The stability of this compound in a pharmaceutical formulation is not solely dependent on its intrinsic chemical properties but is also significantly influenced by its interactions with excipients. Excipients are added to formulations for various purposes, but they can also impact the stability of the API.

Compatibility Studies with Model Excipients under Stress Conditions

To ensure the development of a stable dosage form, compatibility studies between the API and various excipients are conducted under accelerated or stress conditions, such as elevated temperature and humidity. For quinapril hydrochloride, studies have shown that the choice of excipient can have a profound impact on its stability. nih.gov

For instance, basic excipients like magnesium stearate have been shown to significantly increase the degradation rate of quinapril hydrochloride, with the degradation rate constant being approximately 100 times greater than that of the API alone. nih.gov Conversely, acidic excipients tend to result in lower degradation rates. nih.gov This suggests that the microenvironmental pH created by the excipients plays a crucial role in the degradation pathway. semanticscholar.org

Commonly used excipients that have been studied for their compatibility with quinapril hydrochloride include povidone, hydroxypropyl methylcellulose, hydroxypropyl cellulose, and lactose. nih.gov While specific data for this compound is limited, these findings for the hydrochloride salt provide a strong indication of the types of interactions that could be expected. It is crucial to conduct specific compatibility studies for this compound with a range of excipients under various stress conditions to identify potential incompatibilities and select appropriate formulation components. researchgate.netsjf.edu

Role of Water Activity and Molecular Mobility in Solid-State Reactivity

The stability of amorphous solid dosage forms is intrinsically linked to water activity and molecular mobility. Water can act as a plasticizer, increasing the molecular mobility of the amorphous solid and thereby accelerating degradation reactions. researchgate.netnih.govresearchgate.netnih.govsemanticscholar.org

Water Activity: Water activity (a_w) is a measure of the energy status of the water in a system and is a critical parameter for predicting the stability of moisture-sensitive drugs. aqualab.com High water activity can facilitate hydrolytic degradation pathways. aqualab.com For compounds like this compound, controlling the water activity within the formulation is essential to minimize hydrolysis of the ester group. aqualab.com

Molecular Mobility: In the amorphous solid state, molecules have a higher degree of freedom compared to the crystalline state. This increased molecular mobility can lead to a higher propensity for chemical reactions, such as the intramolecular cyclization of quinapril. nih.govijpsonline.comnih.govcam.ac.uk The glass transition temperature (Tg) is a key indicator of molecular mobility in amorphous solids. Below the Tg, the material is in a glassy state with restricted mobility, while above the Tg, it transitions to a rubbery state with significantly increased mobility. Studies on amorphous quinapril hydrochloride have shown a close correlation between the temperature dependence of chemical reactivity and molecular mobility below the Tg. nih.gov However, above the Tg, the reaction rate was observed to be slower than predicted by molecular mobility, which was attributed to physical changes like agglomeration that limit the escape of degradation by-products. nih.gov Therefore, formulation strategies that aim to increase the Tg of the amorphous system or reduce molecular mobility through other means, such as the formation of co-crystals with strong hydrogen bonding networks, can enhance the solid-state stability of quinapril derivatives. ijpsonline.com

Advanced Analytical Chemistry Methodologies for Research of Quinapril Methyl Ester and Its Metabolites

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are fundamental for separating Quinapril (B1585795) Methyl Ester from its parent compound, its primary active metabolite Quinaprilat (B1678679), and any potential impurities or degradation products. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the quantitative analysis of quinapril and its related compounds in pharmaceutical formulations and biological matrices. jetir.orgnih.govbasicmedicalkey.com Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. ijcrt.orgwjpmr.com

A common approach involves reversed-phase chromatography, utilizing a C18 column. jetir.org For instance, a simple, accurate, and stability-indicating HPLC method for the determination of quinapril has been developed using an Inertsil C18 column (150 x 4.6 mm, 5µm). jetir.org The separation is achieved with a mobile phase consisting of a mixture of mixed phosphate (B84403) buffer and acetonitrile (B52724) (40:60 v/v), with detection at a wavelength of 239 nm. jetir.org

Validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring the method is fit for its intended purpose. jetir.orgnih.gov Key validation parameters include specificity, accuracy, precision, linearity, robustness, and ruggedness. jetir.orgijcrt.org Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) expected to be greater than 0.99. jetir.org

Table 1: Example of HPLC Method Parameters and Validation Data for Quinapril Analysis

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. ajpaonline.comiajps.comijraset.com This technology is particularly advantageous in high-throughput environments, such as in pharmaceutical development and bioanalysis. hplc.eu

For the analysis of quinapril and its active metabolite, quinaprilat, in human plasma, a sensitive UPLC method coupled with mass spectrometry has been developed. nih.govresearchgate.net This method employs an Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) with an isocratic elution, allowing for a total run time of only 3.0 minutes. nih.gov The use of smaller particles results in sharper and narrower peaks, leading to improved resolution and higher sensitivity. iajps.com The enhanced speed of UPLC significantly reduces solvent consumption, making it a more environmentally friendly and cost-effective technique. iajps.comijraset.com

Table 2: Comparison of HPLC and UPLC in Pharmaceutical Analysis

Chiral Chromatography for Enantiomeric Separations (if relevant to specific research)

Quinapril has multiple chiral centers, meaning it exists as different stereoisomers. The biological activity of such drugs often resides in only one of the enantiomers. While the synthesis of quinapril is stereospecific, analytical methods may be required to confirm enantiomeric purity. Chiral chromatography is the technique of choice for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Although crucial for the parent drug, specific research focusing on the chiral separation of Quinapril Methyl Ester itself is not extensively documented in the literature, as analytical focus is typically on the final active pharmaceutical ingredient and its primary metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Profiling

Mass spectrometry is an indispensable tool for the analysis of this compound and its metabolites, offering high sensitivity and specificity for both structural elucidation and quantification. researchgate.net It is most powerfully employed when coupled with a liquid chromatography system (LC-MS).

Qualitative and Quantitative Analysis using Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like quinapril and its derivatives. researchgate.net It allows for the generation of intact molecular ions (or protonated molecules, [M+H]⁺) from the liquid phase into the gas phase for mass analysis. researchgate.netnih.gov

In the context of quinapril research, LC-ESI-MS/MS is the gold standard for the simultaneous determination of the parent drug and its metabolite, quinaprilat, in biological fluids like plasma. nih.govnih.gov The analysis is typically performed in the positive ion mode. For quantitative analysis, tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode is used. nih.gov This highly selective technique involves monitoring a specific precursor-to-product ion transition for each analyte, which significantly reduces background noise and improves the limits of quantification. nih.gov For example, a method for quinapril might monitor the transition of its protonated molecule to a specific, stable fragment ion. This approach provides excellent selectivity and sensitivity, with lower limits of quantification reaching the low ng/mL level. nih.govnih.gov

Fragmentation Pathways and Isotopic Labeling for Metabolic Pathway Elucidation

Tandem mass spectrometry (MS/MS) is critical for confirming the structure of analytes and identifying unknown metabolites. chemguide.co.uk In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). youtube.com The resulting fragmentation pattern is often unique to the molecule's structure and can be used as a chemical fingerprint for identification. For a molecule like this compound, fragmentation would likely occur at the ester linkages and around the tetrahydroisoquinoline core. libretexts.orgmiamioh.edu Cleavage of the ester bond could result in the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group. libretexts.org

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. researchgate.netnih.govmusechem.com This involves synthesizing the drug molecule with one or more atoms replaced by a stable, heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govckisotopes.com When a biological sample from a study using the labeled drug is analyzed by MS, the drug and its metabolites will have a distinct mass shift corresponding to the incorporated isotopes. nih.gov This allows for the easy differentiation of drug-related material from endogenous matrix components, aiding in the elucidation of metabolic pathways and the identification of novel metabolites. nih.gov For instance, administering ¹³C-labeled quinapril and analyzing the subsequent plasma or urine samples by LC-MS/MS would allow researchers to confidently identify all metabolites by looking for the characteristic mass signature of the ¹³C label. researchgate.net

Table 3: Compound Names Mentioned

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of pharmaceutical compounds. researchgate.net The coupling of chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) offers high sensitivity and specificity, enabling the accurate identification and quantification of analytes at very low concentrations. researchgate.netrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for the determination of quinapril and its primary metabolite, quinaprilat, in biological samples such as human plasma. nih.govnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry. rsc.orgnih.gov

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of quinapril and quinaprilat. nih.govnih.gov These methods typically involve a sample preparation step to extract the analytes from the biological matrix, followed by chromatographic separation and detection. A common sample preparation technique is protein precipitation using an organic solvent mixture like acetonitrile and methanol. nih.govresearchgate.net Another approach involves a one-step extraction procedure. nih.gov

Detection is commonly performed using a triple-quadrupole tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. Positive electrospray ionization (ESI) is a frequently used ionization source for these compounds. nih.govnih.gov These methods are characterized by their speed, with run times as short as 3.0 to 6.3 minutes. nih.govnih.gov The validation of these methods demonstrates high precision, accuracy, and robustness, with lower limits of quantification (LLOQ) reaching low nanogram per milliliter levels. nih.govnih.gov

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Chromatography | Gradient elution liquid chromatography nih.gov | UPLC with isocratic elution nih.gov |

| Sample Preparation | Protein precipitation (acetonitrile:methanol) nih.gov | One-step extraction nih.gov |

| Ionization | Positive atmospheric pressure electrospray ionization nih.gov | Electrospray ionization nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov | Multiple Reaction Monitoring (MRM) nih.gov |

| Run Time | 6.3 minutes nih.gov | 3.0 minutes nih.gov |

| LLOQ (Quinapril) | 5 ng/mL nih.gov | 5.010 ng/mL nih.gov |

| LLOQ (Quinaprilat) | 10 ng/mL nih.gov | 10.012 ng/mL nih.gov |

| Recovery (Quinapril) | Not specified | 85.8% nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying individual substances within a sample. impactfactor.org It is particularly effective for the analysis of volatile and semi-volatile compounds. thepharmajournal.com In pharmaceutical analysis, GC-MS can be employed for impurity profiling and the identification of bioactive constituents. researchgate.netthepharmajournal.com

The application of GC-MS for the direct analysis of compounds like this compound may require a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. While specific GC-MS methodologies for this compound are not as extensively documented as LC-MS methods, the technique's high resolving power and sensitive detection make it a valuable tool for identifying unknown metabolites or degradation products. The formation of methyl ester artifacts during GC-MS analysis has been observed for other carboxylic acid drugs, highlighting the importance of careful method development and validation. elsevierpure.com

Radiochemical Detection and Quantification for Metabolic Studies

Radiochemical methods are indispensable in drug metabolism and pharmacokinetic (ADME) studies. nih.gov The use of radiolabeled compounds, typically with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for the sensitive and accurate tracking and quantification of a drug and all its related metabolites in various biological matrices. nih.govnih.govclinmedjournals.org These studies are considered the most quantitative methods for in vitro and in vivo ADME research. nih.gov

A specific and sensitive method for determining quinapril and its active metabolite quinaprilat utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with radiochemical detection. nih.govmedchemexpress.eu In this approach, a tritium-labeled version of quinapril (³H-quinapril) is used. After administration, samples from biological fluids like urine or perfusate are collected and prepared for analysis. nih.gov The preparation can involve precipitation with acetonitrile followed by centrifugation. nih.gov

The prepared samples are then injected into an HPLC system for separation. The eluent from the HPLC column passes through a radiochemical detector, which is often coupled to a liquid scintillation counting spectrometer, to measure the radioactivity. nih.gov This setup allows for the quantification of not only the parent drug but also its metabolites, such as the diketopiperazine metabolites PD 109488 and PD 113413, which can be chromatographically separated from quinapril and quinaprilat. nih.gov

This technique offers excellent sensitivity, as demonstrated by the low limit of quantitation achieved for both ³H-quinapril and its metabolite. nih.gov

| Analyte | Isotope | Sample Volume | Limit of Quantitation (LOQ) |

|---|---|---|---|

| Quinapril | ³H | 100 µL | 1 ng/mL |

| Quinaprilat | ³H | 100 µL | 1 ng/mL |

The use of radiolabeled compounds is crucial for fulfilling regulatory requirements in late-stage clinical trials, as it helps in identifying any unique circulating human metabolites. nih.gov This comprehensive metabolic profiling ensures a thorough understanding of the drug's fate in the body. nih.gov

Implications for Prodrug Design and Future Research Directions

Academic Insights into Rational Design of Ester Prodrugs from Quinapril (B1585795) Methyl Ester Research

Research surrounding quinapril, an ethyl ester prodrug, and its analogs offers a clear framework for the principles of ester prodrug design. nih.gov The primary goal is to transiently modify the physicochemical properties of an active pharmaceutical ingredient (API) to improve its pharmacokinetic profile.

The conversion of the inactive ester prodrug to the active dicarboxylic acid metabolite, quinaprilat (B1678679), is a critical step mediated by esterase enzymes in the body. nih.govnih.gov The rate of this hydrolysis, or lability, is a key determinant of the drug's release profile and therapeutic efficacy. The choice of the ester group—be it methyl, ethyl (as in quinapril), or a more complex moiety—directly influences this rate. The chemical and steric nature of the ester linkage affects its recognition and cleavage by esterases. scirp.org Simple alkyl esters are common, but their cleavage rates can be variable. scirp.orgnih.gov The rational design of ester prodrugs involves selecting an ester group that provides a predictable and controlled rate of hydrolysis, ensuring that the active drug is released at the desired time and location within the body. scirp.org

Quinapril is significantly more lipophilic than its active metabolite, quinaprilat, a property attributed to its ethyl ester group. nih.govresearchgate.net This design enhances its absorption after oral administration. The methyl ester analog would be expected to confer a similar, though slightly different, lipophilic character. The goal is to create a molecule that is sufficiently lipophilic for membrane transport but can be converted back to the more soluble, active form in the systemic circulation.

Table 1: Comparison of Physicochemical Properties of an Active Metabolite vs. its Ester Prodrug

| Property | Active Metabolite (e.g., Quinaprilat) | Ester Prodrug (e.g., Quinapril) | Rationale for Change |

|---|---|---|---|

| Polarity | High | Low | The polar carboxylic acid group is masked by a less polar ester group. |

| Lipophilicity (log P) | Low | High | Increased non-polar character enhances partitioning into lipids. nih.gov |

| Aqueous Solubility | High | Low | Reduced polarity generally decreases solubility in water. mdpi.com |

| Membrane Permeability | Low | High | Higher lipophilicity facilitates passive diffusion across cell membranes. scirp.org |

| Pharmacological Activity | Active | Inactive (or significantly less active) | The prodrug must be hydrolyzed to the active form to inhibit the target enzyme. nih.gov |

Strategies for Mitigating Chemical Instability of Ester Prodrugs

A significant challenge with many ester prodrugs, particularly those derived from amino acids like quinapril, is chemical instability. The primary degradation pathway for quinapril is intramolecular cyclization to form an inactive diketopiperazine impurity. ijpsonline.comgoogle.com This instability can occur during manufacturing, storage, or even within the body before the drug reaches its target.

Solid-state chemistry offers powerful tools to enhance the stability of chemically labile compounds. For quinapril, research has shown that its amorphous form is particularly susceptible to degradation. ijpsonline.com The development of stable crystalline forms, such as specific solvates or salts, can significantly inhibit the formation of the diketopiperazine impurity. ijpsonline.com Crystalline structures reduce the molecular mobility of the drug, locking it into a conformation that is less favorable for intramolecular cyclization. ijpsonline.com Furthermore, the formation of co-crystals or specific salts, like quinapril tris(hydroxymethyl)amino methane (B114726), can introduce strong intermolecular hydrogen bonding networks that further stabilize the molecule and prevent degradation. ijpsonline.com The use of excipients in formulations must also be carefully considered, as some can affect stability. nih.gov

Table 2: Strategies to Enhance Solid-State Stability of Quinapril

| Approach | Example | Mechanism of Stabilization | Reference |

|---|---|---|---|

| Crystalline Solvates | Quinapril hydrochloride nitromethane (B149229) solvate | Forms a stable crystal lattice with intermolecular hydrogen bonding between the drug and solvent, minimizing intramolecular interactions that lead to cyclization. | ijpsonline.com |

| Stable Salts/Co-crystals | Quinapril tris(hydroxymethyl)amino methane salt | Creates a complex hydrogen bonding network and ionic bonds between the drug and the co-former, significantly increasing stability against degradation. | ijpsonline.com |

| Complexation Agents | Beta-cyclodextrins (in colyophilized mixtures) | Forms molecular inclusion complexes where the drug molecule is encapsulated, sterically hindering the reactive groups from participating in the cyclization reaction. | nih.gov |

Beyond formulation, chemical modifications to the prodrug structure itself can be a strategy to mitigate instability. The propensity for quinapril to undergo intramolecular cyclization is inherent to its structure as a dipeptide-like molecule. google.com While major alterations could negatively impact the drug's activity or its recognition by esterases, subtle modifications could be explored. Strategies might include altering the stereochemistry of the amino acid components or introducing groups that sterically hinder the cyclization reaction. However, the more common and successful approach for quinapril has been to stabilize the existing molecule through solid-state formulation rather than re-engineering the chemical backbone. ijpsonline.com

Exploration of Alternative Ester Linkages for Modulated Pharmacokinetics

Future research in this area could focus on moving beyond simple alkyl esters like the methyl or ethyl esters. The field of prodrug design has evolved to include a variety of ester linkages designed to achieve more sophisticated pharmacokinetic goals, such as targeted delivery or sustained release. scirp.org

Amino Acid Ester Prodrugs: Linking the drug to an amino acid can improve solubility and potentially target specific amino acid transporters in the body, enhancing absorption. scirp.org

Lipid Ester Prodrugs: Esterification with fatty acids or other lipids can dramatically increase lipophilicity, which can be used to prolong absorption or enhance distribution into lymphatic systems or lipid-rich tissues. scirp.org

Sugar Ester Prodrugs: Attaching a sugar moiety via an ester bond can increase water solubility and potentially utilize glucose transporters for targeted delivery. scirp.org

Polymeric Ester Prodrugs: Covalently linking the drug to a polymer backbone via an ester linkage can create a macromolecular prodrug. This approach can be used to achieve a sustained-release profile as the ester bonds are slowly hydrolyzed over time. scirp.org

Exploring these alternative ester linkages for a molecule like quinapril could lead to second-generation prodrugs with tailored pharmacokinetic profiles, potentially offering advantages in terms of dosing frequency, tissue penetration, or reduced variability between patients.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Quinapril |

| Quinapril methyl ester |

| Quinaprilat |

| Quinapril hydrochloride |

| Diketopiperazine |

Contribution of this compound Research to the Broader Field of ACE Inhibitor Prodrugs and Drug Development

The research and development surrounding quinapril have made significant contributions to the field of medicinal chemistry and ACE inhibitor therapy. Quinapril was developed as a second-generation, non-sulfhydryl ACE inhibitor, building on the knowledge gained from the first-in-class drug, captopril. nih.govwikipedia.org

A key innovation in the development of quinapril was the incorporation of a tetrahydroisoquinoline carboxylic acid moiety. drugbank.comnih.gov This structural feature represented a divergence from the proline-based structures of earlier inhibitors like enalapril and was shown to result in highly potent ACE inhibition. drugbank.comnih.gov The exploration of this and related scaffolds expanded the structure-activity relationship knowledge for ACE inhibitors, demonstrating that diverse heterocyclic cores could effectively mimic the peptide substrates of the enzyme. This finding spurred the development of other inhibitors with unique bicyclic structures. nih.gov

Furthermore, studies on quinapril highlighted the importance of inhibiting tissue-bound ACE in addition to circulating plasma ACE. Quinapril was found to be one of the most potent inhibitors in binding to tissue ACE, which may contribute to its powerful and sustained duration of action. nih.gov This focus on tissue-level activity shifted the understanding of how ACE inhibitors exert their long-term cardiovascular benefits and underscored the necessity for drugs with high affinity for tissue-based renin-angiotensin systems.

The success of quinapril as an ethyl ester prodrug solidified the value of this approach for the entire class of dicarboxylate-containing ACE inhibitors. It provided a robust and reproducible method for converting potent but poorly absorbed diacids into clinically effective oral medications. The principles learned from optimizing the ester prodrug of quinaprilat are broadly applicable and have influenced the design of numerous other drugs across various therapeutic areas where improving membrane permeability and oral bioavailability is a challenge. mdpi.com The study of analogs like this compound continues this line of inquiry, allowing researchers to probe the finer points of drug metabolism and disposition, which is essential for the rational design of future medicines. synzeal.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Class / Role |

|---|---|

| Quinapril | ACE inhibitor, ethyl ester prodrug |

| This compound | Chemical analog of quinapril |

| Quinaprilat | Active diacid metabolite of quinapril |

| Captopril | First-generation sulfhydryl ACE inhibitor |

| Enalapril | ACE inhibitor, proline-based prodrug |

| Ramipril | ACE inhibitor, prodrug |

| Levodopa | Bioprecursor prodrug of dopamine |

Q & A

Q. How should researchers address non-standard results in this compound pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.